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Compound of Interest

Compound Name: 5-Heptylresorcinol

Cat. No.: B1329325

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Heptylresorcinol (5-heptylbenzene-1,3-diol), a key intermediate in the synthesis of various
cannabinoids and a compound of interest for its own biological activities. This document details
its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS), offering a valuable resource for its identification, characterization, and
quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 5-Heptylresorcinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
6.2-6.3 " 3H Aromatic H (H-2, H-4,
H-6)
~4.5-5.5 brs 2H Phenolic OH
~2.4-2.5 t 2H Benzylic CH2 (a-CHz2)
~15-1.6 m 2H CHz (B-CHz)
~1.2-1.4 m 8H (CH2)a
~0.8-0.9 t 3H Terminal CHs
13C NMR (Carbon NMR) Data
Chemical Shift (8) ppm Assighment
~156 C-1, C-3 (Aromatic C-OH)
~145 C-5 (Aromatic C-Alkyl)
~108 C-4, C-6 (Aromatic C-H)
~100 C-2 (Aromatic C-H)
~36 Benzylic CHz (a-CHz)
~32 CH:
~31 CH:
~29 CH:
~29 CH:
~22 CH:
~14 Terminal CHs
Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
3200-3550 Strong, Broad O-H stretch (phenolic)
3000-3100 Medium Aromatic C-H stretch
2850-2960 Strong Aliphatic C-H stretch
~1600, ~1470 Medium Aromatic C=C stretch
~1150-1300 Medium C-O stretch (phenol)

Aromatic C-H out-of-plane

~830 Strong bend
en

Mass Spectrometry (MS)

The mass spectrum of 5-Heptylresorcinol is characterized by a prominent molecular ion peak
and a distinct fragmentation pattern. The NIST Chemistry WebBook provides mass spectral
data for this compound.[1]

miz Relative Intensity (%) Assighment
208 High [M]* (Molecular lon)
_ [M - CsH12]* (McLafferty
124 High
rearrangement)
[M - CeH13]* (Benzylic
123 Moderate

cleavage)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 5-Heptylresorcinol.

NMR Spectroscopy

A sample of 5-Heptylresorcinol (10-20 mg) is dissolved in a deuterated solvent (e.g., CDCls,
DMSO-ds, or Acetone-ds) in an NMR tube. *H and 13C NMR spectra are acquired on a 400 MHz
or higher field NMR spectrometer.
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'H NMR: Spectra are typically recorded with a sufficient number of scans to obtain a good
signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

13C NMR: Spectra are acquired with proton decoupling to simplify the spectrum to single
lines for each carbon atom. A larger number of scans is usually required compared to H
NMR. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: A small amount of the solid sample can be analyzed directly using an
Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by
grinding a small amount of the sample with dry potassium bromide and pressing the mixture
into a thin disk.

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm~*. The resulting
spectrum shows the absorption of infrared radiation at different wavenumbers, corresponding
to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using Gas Chromatography-Mass Spectrometry (GC-
MS).

Sample Introduction: A dilute solution of 5-Heptylresorcinol in a volatile organic solvent
(e.g., dichloromethane or methanol) is injected into the GC. The GC separates the
compound from any impurities before it enters the mass spectrometer.

lonization: Electron lonization (EIl) is a common method used for this type of molecule. The
sample is bombarded with a high-energy electron beam, causing the molecule to ionize and
fragment.

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge
ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.
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Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-Heptylresorcinol.
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Caption: General workflow for the spectroscopic analysis of 5-Heptylresorcinol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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